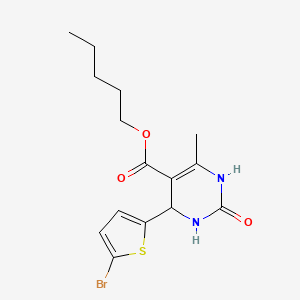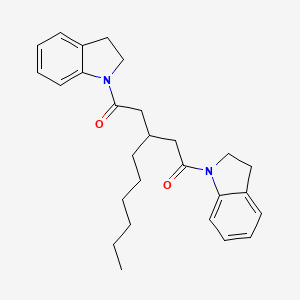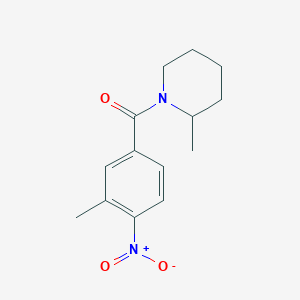![molecular formula C23H20N4O4S B11635608 2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-metoxifenoxi)-N-{[2-metil-3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo metoxifenoxi, una porción de oxazolo[4,5-b]piridin-2-il y un enlace carbamotioil, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-metoxifenoxi)-N-{[2-metil-3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}acetamida generalmente involucra múltiples pasos:
Formación del Intermediario Metoxifenoxi: Este paso involucra la reacción de 4-metoxifenol con un derivado halogenado de ácido acético apropiado en condiciones básicas para formar el intermediario de ácido metoxifenoxi acético.
Síntesis de la Porción Oxazolo[4,5-b]piridina: Esto involucra la ciclización de un precursor adecuado, como un derivado de 2-aminopirimidina, con un aldehído o cetona apropiado.
Reacción de Acoplamiento: El intermediario de ácido metoxifenoxi acético se acopla entonces con el derivado de oxazolo[4,5-b]piridina utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Formación del Enlace Carbamotioil: El paso final involucra la reacción del producto acoplado con un derivado de tiourea para formar el enlace carbamotioil.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones utilizando reactivos y disolventes de grado industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxifenoxi, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse a la porción de oxazolo[4,5-b]piridina, convirtiéndola potencialmente en un derivado dihidro.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como ácido nítrico (HNO₃) para la nitración o bromo (Br₂) para la bromación.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados dihidro de la porción de oxazolo[4,5-b]piridina.
Sustitución: Compuestos aromáticos nitrados o halogenados.
Aplicaciones Científicas De Investigación
Química
En química, 2-(4-metoxifenoxi)-N-{[2-metil-3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}acetamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar interacciones enzimáticas y unión proteína-ligando. Sus características estructurales lo hacen adecuado para investigar los mecanismos de diversos procesos biológicos.
Medicina
En medicina, el compuesto tiene posibles aplicaciones como agente terapéutico. Su capacidad para interactuar con dianas moleculares específicas podría hacerlo útil en el desarrollo de medicamentos para tratar enfermedades como el cáncer, la inflamación y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o una mayor resistencia mecánica. También puede encontrar aplicaciones en la producción de productos químicos especiales y polímeros avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-(4-metoxifenoxi)-N-{[2-metil-3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}acetamida involucra su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura del compuesto le permite unirse a estas dianas, modulando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática, la interrupción de las interacciones proteína-proteína o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{2-cloro-6-metoxifenoxi-4-[(3-[1,3]oxazolo[4,5-b]piridin-2-il)anilino)metil]fenoxi}acetamida
- 2-metoxifenil isocianato
Singularidad
En comparación con compuestos similares, 2-(4-metoxifenoxi)-N-{[2-metil-3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}acetamida destaca por su combinación única de grupos funcionales. Esta combinación proporciona un conjunto distinto de propiedades químicas y actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales. Su capacidad para sufrir una variedad de reacciones químicas e interactuar con dianas moleculares específicas destaca su versatilidad y potencial para la innovación.
Propiedades
Fórmula molecular |
C23H20N4O4S |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-14-17(22-27-21-19(31-22)7-4-12-24-21)5-3-6-18(14)25-23(32)26-20(28)13-30-16-10-8-15(29-2)9-11-16/h3-12H,13H2,1-2H3,(H2,25,26,28,32) |
Clave InChI |
OPVLCZHRKOAKLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(O3)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
![3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)

![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)

